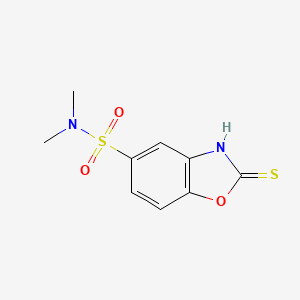

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-11(2)16(12,13)6-3-4-8-7(5-6)10-9(15)14-8/h3-5H,1-2H3,(H,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELYMISDBZFUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, where a suitable thiol reagent is used.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Multi-Component Condensation Reactions

This compound serves as a nucleophilic partner in Fe(III)-montmorillonite-catalyzed reactions to synthesize benzoxazole-sulfonamide hybrids. Key parameters are outlined below:

| Reaction Components | Catalyst | Conditions | Products |

|---|---|---|---|

| Aldehydes + Acetophenones + Target compound | Fe(III)-montmorillonite | Solvent-free, 80°C | 1,3-Benzoxazole-5-sulfonamide derivatives |

Mechanistic Insights :

-

Fe(III)-mont acts as a Lewis acid, enhancing electrophilicity of carbonyl groups in aldehydes/acetophenones.

-

The sulfanyl (-SH) group participates in nucleophilic attack, facilitating C–S bond formation.

-

Yields exceed 75% due to the catalyst’s high surface area and recyclability .

Table 1: Reactivity of Key Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Sulfanyl (-SH) | Oxidation | H₂O₂, acidic conditions | Sulfoxide/Sulfone derivatives |

| Sulfonamide (-SO₂NH₂) | Alkylation | Alkyl halides, base (K₂CO₃) | N-Alkylated sulfonamides |

| Benzoxazole ring | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives |

Notes :

-

Dimethylamino groups (-N(CH₃)₂) increase electron density, directing electrophiles to para positions .

-

Steric hindrance from dimethyl groups may slow sulfonamide reduction compared to non-methylated analogs.

Table 2: Bioactivity of Representative Derivatives

| Derivative Structure | Antimicrobial Activity (MIC, µg/mL) | Reference |

|---|---|---|

| 4-Chlorophenyl-substituted analog | 12.5 (Bacteria), 25 (Fungi) | |

| Nitrobenzoxazole-sulfonamide | 6.25 (MRSA) |

Key Finding :

Electron-withdrawing substituents (e.g., -NO₂, -Cl) enhance activity by improving target binding affinity .

Computational Reactivity Predictions

DFT studies on analogous systems reveal:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide acts as a fundamental building block for synthesizing more complex molecular structures. It can facilitate the formation of various substituted benzoxazole derivatives through oxidation and substitution reactions. The compound can yield sulfoxides and sulfones upon oxidation, while reductions can lead to amines.

Table 1: Reaction Products of this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Amines |

| Substitution | Various Substituted Derivatives |

Biological Applications

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes, potentially modulating biological pathways. Its mechanism of action involves binding to the active or allosteric sites of enzymes, thereby inhibiting their activity.

Case Study: Antimicrobial Activity

A study highlighted the synthesis of novel sulfonamide derivatives that showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). These derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 μM to 7.81 μM against various Gram-positive bacteria, demonstrating the potential of sulfonamide compounds in combating antibiotic resistance .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| This compound | 3.91 | Bactericidal |

| Sulfamethoxazole | 7.81 | Bacteriostatic |

Pharmaceutical Development

Lead Compound for New Drugs

The compound has been identified as a promising lead for developing new pharmaceuticals targeting chronic pain and resistant bacterial infections. Its derivatives have shown potential as allosteric modulators for non-opioid receptors like MrgX1, which could provide alternative pain management strategies without the risks associated with opioid use .

Industrial Applications

Intermediate in Chemical Production

In the industrial sector, this compound is utilized as an intermediate in producing dyes and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing specialty chemicals used across multiple industries.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may act by:

Inhibiting Enzymes: By binding to the active site or allosteric site of the enzyme, thereby preventing its activity.

Modulating Biological Pathways: By interacting with receptors or signaling molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Characterization :

- IR Spectroscopy : Key peaks include 2563 cm⁻¹ (S-H stretch), 1066 cm⁻¹ (S=O stretch), and 1718 cm⁻¹ (C=O stretch) .

- NMR : ¹H NMR (DMSO) shows signals at δ 2.10 (NH), 3.12 (SH), and aromatic protons between δ 6.71–7.75 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z = 446 [M⁺] confirm the molecular formula .

Biological Activity : The compound exhibits moderate to strong antimicrobial activity against bacterial and fungal strains, validated via agar well diffusion assays and molecular docking studies .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Activity and Mechanism Comparison

Antimicrobial Activity :

- The parent compound and its derivatives (e.g., 4d ) show broad-spectrum activity against E. coli, S. aureus, and C. albicans. The presence of electron-withdrawing groups (e.g., -F in 4d ) enhances activity .

- In contrast, 2-mercapto-1,3-benzoxazole-5-sulfonamide lacks the N,N-dimethyl group, reducing solubility and increasing irritancy .

Antiviral Activity :

- Compound 5 and 5–06 replace the -SH group with an oxo (-O) moiety, improving binding to the HIV-1 nucleocapsid (NC) protein. The indazole substitution in 5–06 enhances potency 10-fold compared to 5 .

Synthetic Flexibility :

Structural Insights from Spectral Data

- Sulfanyl vs. Oxo Groups : The -SH group in the parent compound contributes to hydrogen bonding in molecular docking, while oxo derivatives (e.g., 5 ) exhibit stronger π-π stacking with viral proteins .

- N,N-Dimethylation: Enhances lipophilicity and membrane permeability compared to non-methylated analogues .

Biological Activity

N,N-Dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The presence of a sulfonamide group enhances its biological properties. The synthesis of this compound typically involves a one-pot reaction using various catalysts, such as Fe(III)-montmorillonite, which facilitates higher yields and purities of the final products .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against a range of bacterial and fungal strains.

In Vitro Studies

A notable study reported the synthesis of several 1,3-benzoxazole-5-sulfonamide derivatives, including this compound. These derivatives were tested against various pathogens:

| Pathogen | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| Streptococcus pneumoniae | 13.84 | 22.76 (Ampicillin) |

| Escherichia coli | 29.89 | 29.42 (Gentamicin) |

| Candida albicans | 12.63 | 11.63 (Amphotericin B) |

These results indicate that some derivatives possess comparable or superior antimicrobial activities relative to established antibiotics .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria but absent in higher eukaryotes, making it an attractive target for antibiotic development .

Anticancer Activity

In addition to antimicrobial effects, benzoxazole derivatives have shown promising anticancer activity. Research indicates that certain compounds within this class can induce cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | Activity |

|---|---|

| MCF-7 (Breast Cancer) | Cytotoxicity observed |

| A549 (Lung Cancer) | Significant growth inhibition |

| HepG2 (Liver Cancer) | Moderate cytotoxic effects |

These findings suggest that this compound may have potential as an anticancer agent due to its ability to inhibit cell proliferation in vitro .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance biological activity:

- Target Enzyme : DNA gyrase

- Binding Affinity : Higher binding affinities were observed with compounds containing electron-withdrawing groups compared to those with electron-donating groups.

This computational approach aids in understanding the structure-activity relationship (SAR) and guides future synthesis efforts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling benzoxazole precursors with sulfonamide moieties. Key steps include:

- Nucleophilic substitution for introducing the sulfanyl group.

- Dimethylation of the amine group under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Critical Parameters : Temperature control (60–80°C) and anhydrous conditions prevent side reactions like oxidation of the sulfanyl group .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) characterize this compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethyl groups at δ 2.8–3.2 ppm, benzoxazole protons at δ 7.5–8.5 ppm) .

- FT-IR : Validate sulfonamide (SO₂ stretching at 1150–1350 cm⁻¹) and benzoxazole (C=N at 1600 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SO₂NHCH₃) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use HPLC to monitor degradation in buffers (pH 1–13). Sulfonamides are prone to hydrolysis in acidic/basic media; neutral pH (6–8) is optimal .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C in inert atmospheres to prevent sulfanyl group oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electronic properties (e.g., HOMO-LUMO gaps, electrophilic sulfur sites) .

- Molecular Docking : Screen against enzymes (e.g., carbonic anhydrase) to predict binding affinities. Use AutoDock Vina with PDB structures (e.g., 3W6H) .

- MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (NAMD/GROMACS) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) to distinguish selective vs. non-selective effects .

- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may influence bioactivity .

- Comparative SAR : Modify substituents (e.g., dimethyl vs. diethyl) to isolate structure-activity relationships .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Core Modifications : Replace benzoxazole with oxadiazole or thiazole to alter π-π stacking interactions .

- Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance target binding .

- Bioisosteric Replacement : Substitute sulfanyl (–SH) with methylthio (–SCH₃) to improve metabolic stability .

Q. What analytical workflows validate the compound’s role in enzyme inhibition (e.g., carbonic anhydrase)?

- Methodological Answer :

- Enzyme Assays : Use stopped-flow spectroscopy to measure CO₂ hydration rates (kcat/Kₐ) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., Zn²⁺ coordination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.